molecular formula C24H40N2O5 B1285462 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate CAS No. 331730-08-6

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Cat. No.: B1285462
CAS No.: 331730-08-6
M. Wt: 436.6 g/mol
InChI Key: QYEOQPFAYJEDFE-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate” is a chemical compound with the molecular formula C24H40N2O5 and a molecular weight of 436.58 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC(C)(OC(NC@H=O)CC1=CC=CO1)=O)C.C1(NC2CCCCC2)CCCCC1 . This indicates the presence of various functional groups including a tert-butoxycarbonyl group, an amino group, and a furan ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Given its molecular weight and the presence of various functional groups, it’s likely that it would have a relatively high boiling point and be soluble in organic solvents .

Safety and Hazards

This compound is intended for research use only and is not for human use . Therefore, it should be handled with appropriate safety precautions. Specific safety data for this compound was not available in the sources I found.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOQPFAYJEDFE-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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